molecular formula C9H18N2OS B14306111 4-[(Piperidin-1-yl)sulfanyl]morpholine CAS No. 114288-49-2

4-[(Piperidin-1-yl)sulfanyl]morpholine

Cat. No.: B14306111
CAS No.: 114288-49-2
M. Wt: 202.32 g/mol
InChI Key: RZPNLNQTAWDULI-UHFFFAOYSA-N
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Description

4-[(Piperidin-1-yl)sulfanyl]morpholine is a heterocyclic organic compound that features both a piperidine and a morpholine ring connected via a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Piperidin-1-yl)sulfanyl]morpholine typically involves the reaction of morpholine with a piperidine derivative in the presence of a sulfur source. One common method involves the use of 1-benzyl-4-piperidone and morpholine, with hydrogen and a platinum or palladium catalyst under mild conditions . This method is noted for its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-[(Piperidin-1-yl)sulfanyl]morpholine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thioether.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the piperidine or morpholine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioether.

    Substitution: Various substituted piperidine or morpholine derivatives.

Scientific Research Applications

4-[(Piperidin-1-yl)sulfanyl]morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Piperidin-1-yl)sulfanyl]morpholine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The sulfur atom in the compound can form strong interactions with metal ions, which may be relevant in its catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Piperidin-1-yl)sulfanyl]morpholine is unique due to the presence of both piperidine and morpholine rings connected via a sulfur atom. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

114288-49-2

Molecular Formula

C9H18N2OS

Molecular Weight

202.32 g/mol

IUPAC Name

4-piperidin-1-ylsulfanylmorpholine

InChI

InChI=1S/C9H18N2OS/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11/h1-9H2

InChI Key

RZPNLNQTAWDULI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)SN2CCOCC2

Origin of Product

United States

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